molecular formula C15H20N2O6 B3052232 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester CAS No. 39724-19-1

2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester

Cat. No.: B3052232
CAS No.: 39724-19-1
M. Wt: 324.33 g/mol
InChI Key: SPAFTHWUSJSSLL-UHFFFAOYSA-N
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Description

2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an imidazolidine ring and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester typically involves the reaction of 2-propenoic acid with a suitable imidazolidine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents involved .

Scientific Research Applications

2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis, releasing active intermediates that interact with biological molecules. The imidazolidine ring may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester lies in its imidazolidine ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[4,4-dimethyl-2,5-dioxo-3-(2-prop-2-enoyloxyethyl)imidazolidin-1-yl]ethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-5-11(18)22-9-7-16-13(20)15(3,4)17(14(16)21)8-10-23-12(19)6-2/h5-6H,1-2,7-10H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAFTHWUSJSSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCOC(=O)C=C)CCOC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960329
Record name (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39724-19-1
Record name 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039724191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Bis(2-acryloyloxyethyl)-5,5-dimethylhydantoin is prepared by reaction of acrylic acid and 1,3-bis(2-hydroxyethyl)-5,5-dimethylhydantoin according to Example 4 of U.S. Pat. No. 3,852,302. 1,3-Bis(2-hydroxyethyl)-5,5-dimethylhydantoin is prepared by the reaction of 5,5-dimethylhydantoin and ethylene oxide according to Example C of U.S. Pat. No. 3,629,263.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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